molecular formula C24H29ClN2O9 B1667248 Amlodipine maleate CAS No. 88150-47-4

Amlodipine maleate

Cat. No.: B1667248
CAS No.: 88150-47-4
M. Wt: 524.9 g/mol
InChI Key: TZNOWAJJWCGILX-BTJKTKAUSA-N
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Description

Amlodipine maleate is a pharmaceutical compound primarily used as a calcium channel blocker. It is commonly prescribed for the treatment of high blood pressure (hypertension) and angina (chest pain). This compound works by relaxing the blood vessels, allowing blood to flow more easily, thereby reducing blood pressure and alleviating chest pain .

Mechanism of Action

Target of Action

Amlodipine maleate primarily targets the L-type calcium channels located on the cell membranes of vascular smooth muscle and cardiac muscle . These channels play a crucial role in regulating the contraction and dilation of blood vessels.

Mode of Action

This compound is a dihydropyridine calcium channel blocker . It works by inhibiting the influx of calcium ions through the L-type calcium channels . This inhibition prevents calcium-dependent contraction of the vascular smooth muscle, leading to vasodilation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway . By blocking the L-type calcium channels, this compound disrupts the calcium ion flow into the cells. This disruption leads to relaxation of the vascular smooth muscle, which in turn results in vasodilation .

Pharmacokinetics

This compound exhibits the following pharmacokinetic properties:

These properties contribute to the drug’s long-acting effect and allow for single daily dosing .

Result of Action

The primary result of this compound’s action is a reduction in blood pressure . By causing vasodilation, this compound decreases peripheral vascular resistance, leading to a decrease in blood pressure . This makes it an effective treatment for hypertension and angina .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, when used by people with liver problems and in elderly individuals, doses should be reduced . Furthermore, the drug’s action may be affected by the patient’s diet, as no significant differences were observed with this compound in fasted compared with fed subjects .

Biochemical Analysis

Biochemical Properties

Amlodipine maleate works by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells . It has antioxidant properties and an ability to enhance the production of nitric oxide (NO), an important vasodilator that decreases blood pressure .

Cellular Effects

This compound has various effects on cells. It relaxes and widens blood vessels, which lowers blood pressure and makes it easier for the heart to pump blood around the body . It also has a gradual onset of action and hence no significant reflex neuroendocrine activation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of calcium influx into vascular smooth muscle cells and myocardial cells . This inhibition is achieved by blocking calcium channels, which results in vasodilation (relaxing the arteries and increasing their diameter) .

Temporal Effects in Laboratory Settings

This compound has a slow rate of elimination over 40–50 hours . It is extensively metabolised in the liver, but there is no significant presystemic or first-pass metabolism . It has a high bioavailability, ranging from 60% to 80% .

Dosage Effects in Animal Models

In animal models, single oral doses of this compound equivalent to 40 mg amlodipine/kg and 100 mg amlodipine/kg in mice and rats, respectively, caused deaths .

Metabolic Pathways

This compound is metabolised in the liver

Transport and Distribution

This compound is well absorbed after oral administration

Preparation Methods

Synthetic Routes and Reaction Conditions: Amlodipine maleate can be synthesized through a multi-step process involving the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate to form a dihydropyridine intermediate. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol to produce amlodipine. The final step involves the formation of the maleate salt by reacting amlodipine with maleic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Amlodipine maleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various inactive metabolites and substituted derivatives of amlodipine .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNOWAJJWCGILX-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88150-42-9 (Parent)
Record name Amlodipine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID601027708
Record name Amlodipine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88150-47-4
Record name Amlodipine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88150-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amlodipine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amlodipine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-but-2-enedioic acid; 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMLODIPINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ27G2BZJM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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